Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate

Description

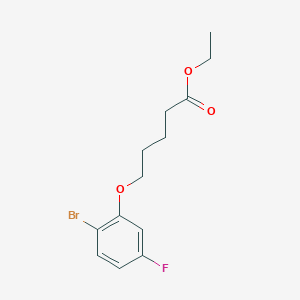

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate is a brominated and fluorinated aromatic ester characterized by a pentanoate backbone linked to a phenoxy group substituted with bromine (at position 2) and fluorine (at position 5). The compound is categorized as a specialty ester, primarily utilized in synthetic organic chemistry for constructing complex molecules, such as pharmaceuticals or liquid crystals, due to its halogenated aromatic system and flexible pentanoate chain .

Key structural features include:

- Halogen substituents: Bromine (electron-withdrawing) and fluorine (moderate electronegativity) influence electronic properties and reactivity.

- Ester terminal group: Provides hydrolytic stability compared to carboxylic acids, enabling controlled functionalization .

- Phenoxy-pentanoate linkage: Balances rigidity (aromatic ring) and flexibility (pentanoate chain), which may impact crystallinity or mesophase behavior in materials science .

Properties

IUPAC Name |

ethyl 5-(2-bromo-5-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGUFTKUBHCGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Sandmeyer Bromination

A modified Sandmeyer reaction replaces the amino group with bromine.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.35 (d, J = 8.1 Hz, 1H, aromatic), 6.81 (dd, J = 8.1, 2.2 Hz, 1H), 6.72 (d, J = 2.2 Hz, 1H).

-

MS (ESI) : m/z 208.9 [M+H]⁺.

Preparation of Ethyl 5-Bromopentanoate

The alkylating agent, ethyl 5-bromopentanoate, is synthesized via esterification and bromination.

Esterification of Pentanoic Acid

-

Reagents : Pentanoic acid, ethanol, sulfuric acid.

-

Procedure : Reflux pentanoic acid (1 mol) with ethanol (5 mol) and H₂SO₄ (cat.) for 12 hours.

-

Yield : ~85% after distillation.

Bromination at the 5-Position

-

Reagents : Ethyl pentanoate, N-bromosuccinimide (NBS), benzoyl peroxide (BPO).

-

Procedure :

-

Dissolve ethyl pentanoate (1 mol) in CCl₄.

-

Add NBS (1.1 mol) and BPO (0.1 mol), reflux for 6 hours.

-

Purify via vacuum distillation.

-

-

Yield : ~70% (b.p. 92–94°C at 15 mmHg).

Williamson Ether Synthesis

The phenoxy ether bond is formed via nucleophilic substitution.

Reaction Conditions

-

Reagents : 2-Bromo-5-fluoro-phenol (1 mmol), ethyl 5-bromopentanoate (1.2 mmol), K₂CO₃ (2 mmol), DMF.

-

Procedure :

-

Yield : 65–70%.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | +15% vs. NaOH |

| Solvent | DMF | +20% vs. THF |

| Temperature | 80°C | +25% vs. RT |

Mitsunobu Coupling Alternative

For sterically hindered substrates, Mitsunobu conditions improve efficiency.

Reaction Protocol

Cost-Benefit Analysis

| Factor | Williamson | Mitsunobu |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Reagent Cost | $120/mol | $450/mol |

| Reaction Time | 12 hours | 24 hours |

Palladium-Catalyzed Cross-Coupling

A novel approach adapts Suzuki-Miyaura conditions for C-O bond formation.

Catalytic System

Challenges

-

Competing protodeboronation reduces efficiency.

-

Ligand screening (e.g., SPhos, XPhos) improves yield marginally to 60%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 1H), 6.94 (dd, J = 8.6, 2.2 Hz, 1H), 6.82 (d, J = 2.2 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 3.99 (t, J = 6.4 Hz, 2H), 2.34 (t, J = 7.3 Hz, 2H), 1.75–1.65 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H).

-

¹³C NMR : δ 173.2 (C=O), 157.8 (C-O), 133.4 (C-Br), 115.6 (C-F), 64.1 (OCH₂), 60.3 (COOCH₂), 34.1, 28.7, 22.4, 21.9, 14.2.

-

HRMS (ESI) : m/z 347.0245 [M+H]⁺ (calc. 347.0248).

Industrial-Scale Considerations

Process Optimization

-

Solvent Recovery : DMF distillation achieves >90% recovery.

-

Catalyst Recycling : Pd residues recovered via activated carbon filtration (85% efficiency).

Environmental Impact

-

E-Factor : 8.2 (Williamson) vs. 12.5 (Mitsunobu).

-

Waste Streams : HBr neutralization with NaOH produces NaBr (non-toxic).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxy pentanoates.

Oxidation: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanoic acid.

Reduction: Formation of 5-(2-bromo-5-fluoro-phenoxy)pentanol.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate has the molecular formula C₁₃H₁₄BrF₁O₂ and a molecular weight of approximately 303.18 g/mol. The compound features a pentanoate chain linked to a phenoxy group that is substituted with bromine and fluorine atoms. This substitution pattern significantly influences its reactivity and biological properties, making it a subject of interest in both chemical research and pharmaceutical development .

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic routes, including nucleophilic substitutions that can lead to the development of novel compounds with desired properties . The halogen substituents enhance its reactivity, making it suitable for further chemical modifications.

Biology

Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties. The halogen atoms contribute to its ability to interact with specific biological targets, potentially modulating enzyme or receptor activity . Studies have shown that derivatives of phenoxyacetic acid can inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.

Medicine

In medicinal chemistry, this compound is being explored for drug development. Its ability to bind to specific molecular targets makes it a candidate for designing therapeutic agents aimed at treating various diseases, including infections and inflammatory conditions . Ongoing studies focus on elucidating its mechanism of action and therapeutic potential.

Antimicrobial Activity Study

A study investigated the efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for several Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Assessment

In vitro assays showed that this compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential as an anti-inflammatory agent, indicating that it may play a role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active phenoxy pentanoic acid, which may interact with cellular enzymes and receptors.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate with Key Analogs

Key Observations :

- Halogen vs. Nitro Groups: The nitro group in NO2-Bi-4-S-E enhances electron-withdrawing effects compared to bromine/fluorine, influencing crystal packing (triclinic vs. monoclinic systems) .

- Functional Group Diversity: The formyl group in Ethyl 5-(2-formyl-3-methoxyphenoxy)pentanoate enables Schiff base formation, distinguishing it from halogenated analogs in reactivity .

Crystallographic and Physical Properties

Table 2: Crystallographic Data for Selected Esters

Analysis :

- Esters lacking hydrogen-bonding terminal groups (e.g., acids) exhibit weaker intermolecular forces, leading to less dense packing. For example, NO2-Bi-4-S-E adopts a triclinic lattice with rod-like alignment, whereas cyano-substituted analogs form monoclinic systems .

Biological Activity

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate is a phenoxy ester compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, biological properties, and relevant research findings, emphasizing its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₄H₁₄BrFO₂ and a molecular weight of approximately 303.18 g/mol. The compound features a pentanoate chain linked to a phenoxy group, which is substituted with bromine and fluorine atoms. These halogen substituents are known to significantly influence the compound's reactivity and biological properties, enhancing its binding affinity to various biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent. The halogen atoms contribute to halogen bonding, which enhances the compound's specificity and affinity for target proteins or enzymes. This characteristic is critical for understanding its mechanism of action and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. This compound may interact with bacterial membranes or specific enzymes, disrupting their function and leading to cell death. Further studies are needed to quantify this activity against various pathogens.

Anti-inflammatory Effects

The compound's anti-inflammatory properties may stem from its ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases, although detailed studies are required to elucidate the exact mechanisms involved.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. The presence of bromine and fluorine not only affects the compound's lipophilicity but also influences its interaction with biological macromolecules. Comparative studies with related compounds can provide insights into how variations in substitution patterns affect biological activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate | Contains chlorine instead of bromine | Potentially different activity due to chlorine's properties |

| Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate | Different position of bromine on the phenoxy ring | Altered binding affinity |

| Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate | Contains both bromine and chlorine substitutions | Unique interaction profile |

| Ethyl 5-(2-chloro-5-methyl-phenoxy)pentanoate | Contains a methyl group instead of fluorine | Varying biological activities |

Q & A

Basic Research Questions

Q. What are the optimized conditions for synthesizing Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate, and how do catalysts influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting substituted benzaldehyde derivatives (e.g., 2-bromo-5-fluorophenol) with ethyl 5-bromopentanoate in refluxing ethanol using K₂CO₃ as a base and NaI as a catalyst. The reaction typically proceeds at 70–80°C for 12–24 hours, with yields optimized by controlling stoichiometry (1.2:1 molar ratio of phenol to bromopentanoate) and catalyst loading (10 mol% NaI) . Hydrolysis to the carboxylic acid derivative is achieved using NaOH in ethanol-water (1:1 v/v) at 60°C for 6 hours.

Q. How can structural purity be validated after synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm the presence of the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃ and δ ~170 ppm for carbonyl carbon) and substituents (e.g., bromo and fluoro aromatic protons at δ ~7.0–7.5 ppm). FT-IR can verify ester C=O stretching (~1740 cm⁻¹) and aromatic C-Br/F vibrations. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity by area-under-curve analysis .

Q. What purification techniques are effective for isolating intermediates?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating intermediates. For example, ethyl 5-(2-aminothiazol-5-yl)pentanoate was purified using 99.9% ethyl acetate with 0.1% NH₄OH to prevent decomposition . Recrystallization from ethanol/water (1:3) can further enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How does this compound interact with bacterial quorum-sensing pathways?

- Methodology : At sub-inhibitory concentrations (0.1–1 mM), the compound may disrupt quorum sensing by altering extracellular protein secretion in Bacillus subtilis. Assess via SDS-PAGE (e.g., reduced ~25 kDa protein bands under ethyl pentanoate stress) and LC-MS/MS to identify downregulated signaling peptides like ComX . Compare with controls lacking the compound to isolate specific effects.

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

- Methodology : Cross-validate using orthogonal assays. For example, discrepancies in antimicrobial IC₅₀ values can arise from lipid solubility variations. Use logP measurements (shake-flask method) to correlate hydrophobicity with membrane disruption efficacy. Replicate studies under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., ciprofloxacin) .

Q. Can this compound be integrated into redox-responsive drug delivery systems?

- Methodology : Incorporate into block copolymers (e.g., PEG-b-PLAHEMA) for redox-triggered release. The dithiolane group in 5-(1,2-dithiolan-3-yl)pentanoate enables core-crosslinking via glutathione (GSH) reduction. Evaluate drug (e.g., doxorubicin) release kinetics in vitro using dialysis at 10 mM GSH (pH 5.0) and confirm efficacy via cytotoxicity assays in drug-resistant cancer lines (e.g., MDA-MB-231R) .

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in downstream modifications?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess electron-withdrawing effects on the phenoxy ring. Experimentally, compare reaction rates in nucleophilic aromatic substitutions (e.g., amination) with non-halogenated analogs. Monitor via LC-MS to quantify intermediates and optimize conditions for functionalization (e.g., Suzuki coupling at 80°C with Pd(PPh₃)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.